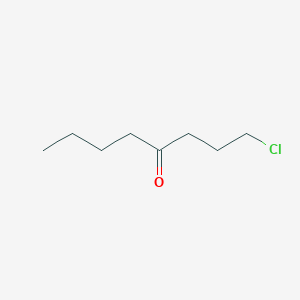
1-Chlorooctan-4-one
Cat. No. B8746414
Key on ui cas rn:
80086-19-7
M. Wt: 162.66 g/mol
InChI Key: MWWDIPJBSBDNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04372953
Procedure details


A Grignard reagent is prepared from magnesium (1.9 g), n-butyl bromide (11.2 g) and dried ether (80 ml) and a solution of 4-chlorobutyronitrile (7 g) in ether (15 ml) is added dropwise to the reagent with ice-cooling. The mixture is stirred at the same temperature for 2 hours and then at room temperature for additional 2 hours. 10% Hydrochloric acid is slowly added dropwise to the mixture with ice-cooling to decompose the product and to acidify the mixture to pH about 1. After stirring at room temperature for 1 hour, the mixture is extracted with ether. The ether layer is washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride and dried over magnesium sulfate. The solvent is distilled off and the residue is distilled to obtain 3-chloropropyl butyl ketone (1.6 g), b.p. 104°-106° C./30 mmHg.






Identifiers


|
REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[CH2:3][CH2:4][CH3:5].[Cl:7][CH2:8][CH2:9][CH2:10][C:11]#N.Cl.CC[O:16]CC>>[CH2:2]([C:11]([CH2:10][CH2:9][CH2:8][Cl:7])=[O:16])[CH2:3][CH2:4][CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)Br
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC#N
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at the same temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for additional 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layer is washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C(=O)CCCCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
